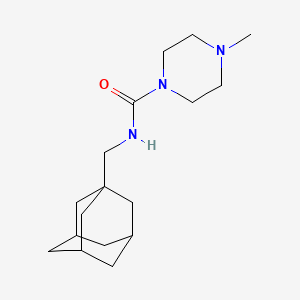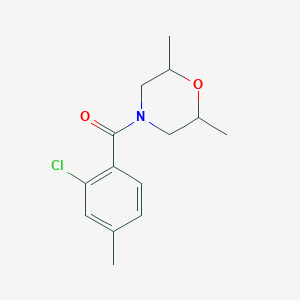
N-(1-adamantylmethyl)-4-methyl-1-piperazinecarboxamide
Overview
Description
Adamantylmethyl derivatives are a class of compounds that have been studied for their potential applications in various fields . They often feature an adamantyl group (a type of bulky, three-dimensional structure derived from adamantane) attached to a methyl group, which can confer unique physical and chemical properties .
Synthesis Analysis
The synthesis of adamantylmethyl derivatives often involves reactions such as amination, alkylation, or arylation . In some cases, these reactions can be catalyzed by certain substances or induced by specific conditions .Molecular Structure Analysis
Adamantylmethyl derivatives typically have a three-dimensional, cage-like structure due to the adamantyl group . This structure can influence the compound’s reactivity and other properties .Chemical Reactions Analysis
Adamantylmethyl derivatives can undergo various chemical reactions, including polymerization and other transformations . The specific reactions and their mechanisms can depend on the exact structure of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of adamantylmethyl derivatives can be influenced by factors such as their exact structure and the presence of functional groups . For example, they might have certain solubility characteristics or reactivity patterns .Mechanism of Action
The mechanism of action of adamantylmethyl derivatives can vary widely depending on their exact structure and the context in which they’re used . For example, some adamantylmethyl derivatives have been identified as synthetic cannabinoids, indicating that they might interact with the cannabinoid receptors in the body .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1-adamantylmethyl)-4-methylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O/c1-19-2-4-20(5-3-19)16(21)18-12-17-9-13-6-14(10-17)8-15(7-13)11-17/h13-15H,2-12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJZIFYGHJDZTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788904 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4145097.png)
![benzyl dibenzo[b,d]furan-3-ylcarbamate](/img/structure/B4145102.png)
![7-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4145105.png)
![1-[2-(4-Butan-2-ylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4145120.png)
![1-[2-(4-Chlorophenyl)sulfanylethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4145124.png)
![1-[2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B4145125.png)

![[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]methanol;oxalic acid](/img/structure/B4145135.png)
![7-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,5-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4145142.png)
![2-(5-{[(2-amino-1,3-thiazol-4-yl)methyl]thio}-4-benzyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4145146.png)
![5,5-Dimethyl-3-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethyl]imidazolidine-2,4-dione](/img/structure/B4145161.png)
![N-[1-(1-adamantyl)-2-oxo-2-(propylamino)ethyl]-4-methylbenzamide](/img/structure/B4145168.png)
![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-2,3,4-trimethoxybenzamide](/img/structure/B4145192.png)
![2-(4-benzoylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B4145194.png)
